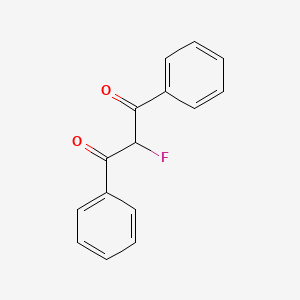
1,3-Propanedione, 2-fluoro-1,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanedione, 2-fluoro-1,3-diphenyl-: is a fluorinated derivative of 1,3-diphenyl-1,3-propanedione. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of a fluorine atom in its structure significantly alters its reactivity and physical properties compared to its non-fluorinated counterpart.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanedione, 2-fluoro-1,3-diphenyl- typically involves the fluorination of 1,3-diphenyl-1,3-propanedione. One common method is the use of electrophilic fluorinating agents such as Selectfluor™ or N-fluoropyridinium salts. The reaction conditions often include the presence of additives like water to facilitate enolization, which is crucial for the fluorination process .
Industrial Production Methods: Industrial production of this compound may involve batch or flow techniques using elemental fluorine (F2). This method requires specialized handling techniques due to the high reactivity and toxicity of elemental fluorine .
化学反应分析
Types of Reactions: 1,3-Propanedione, 2-fluoro-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 1,3-Propanedione, 2-fluoro-1,3-diphenyl- is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique properties make it valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, where the presence of fluorine imparts desirable properties such as increased chemical resistance and thermal stability .
作用机制
The mechanism of action of 1,3-Propanedione, 2-fluoro-1,3-diphenyl- involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. For instance, it can activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the prevention of oxidative damage and cancer .
相似化合物的比较
1,3-Diphenyl-1,3-propanedione: The non-fluorinated counterpart.
2-Benzoylacetophenone: Another structurally similar compound.
1,3-Diphenylpropane-1,3-dione: A similar compound with different substituents.
Uniqueness: 1,3-Propanedione, 2-fluoro-1,3-diphenyl- is unique due to the presence of the fluorine atom, which significantly alters its chemical and physical properties.
属性
CAS 编号 |
109801-24-3 |
|---|---|
分子式 |
C15H11FO2 |
分子量 |
242.24 g/mol |
IUPAC 名称 |
2-fluoro-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11FO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H |
InChI 键 |
IXZWNYYDBKAYJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
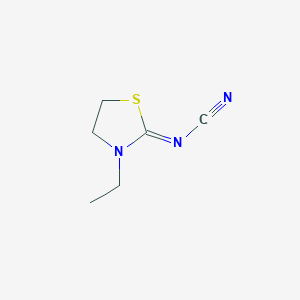
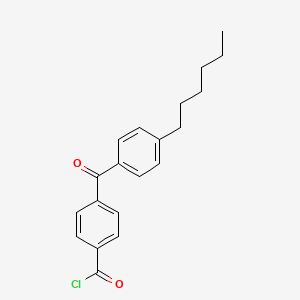
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
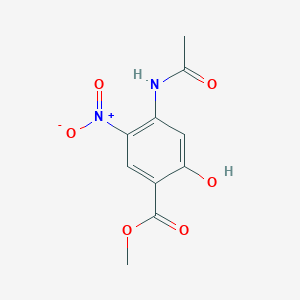
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
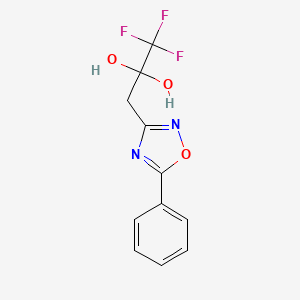
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
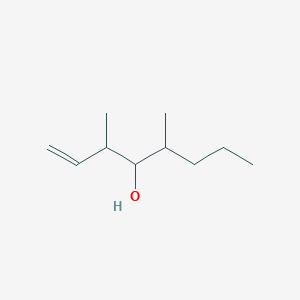
![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

